molecular formula C11H9BrN2O3 B13020830 Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No.: B13020830
M. Wt: 297.10 g/mol
InChI Key: DBMJXZFJGLFUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (CAS 1480815-26-6) is a high-purity chemical reagent designed for use as a key building block in organic synthesis and medicinal chemistry research. This compound belongs to the 1,6-naphthyridine family, a class of N-heterocyclic structures known for their diverse pharmacological potential . The core 1,6-naphthyridine structure is a privileged scaffold in drug discovery. Researchers are actively investigating naphthyridine derivatives for their wide spectrum of biological activities, with a significant focus on combating the growing threat of antimicrobial resistance . The specific bromo and ester functional groups on this molecule make it a versatile intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space in the search for new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a laboratory setting. For comprehensive handling and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-9(15)7-6(10(12)14-8)4-3-5-13-7/h3-5,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMJXZFJGLFUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Naphthyridines

Naphthyridines are nitrogen-containing heterocyclic compounds known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound contributes to its unique pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in human breast cancer cells (MCF-7) and induced apoptosis through the intrinsic pathway by modulating Bcl-2 family proteins and caspase activation .

Antiviral Activity

Similar to other naphthyridine derivatives, this compound has shown potential as an antiviral agent. It has been reported to inhibit the replication of human cytomegalovirus (HCMV) by acting as an inhibitor of the viral endonuclease pUL89. This inhibition disrupts viral DNA synthesis, making it a candidate for further development in antiviral therapy .

Antimicrobial Activity

This compound also displays antimicrobial properties. Studies have indicated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, such as viral replication and cancer cell survival.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : this compound can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Study 1: Anticancer Effects

In a controlled study involving MCF-7 breast cancer cells treated with varying concentrations of this compound, a dose-dependent decrease in cell viability was observed. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Case Study 2: Antiviral Efficacy

A study evaluating the antiviral efficacy against HCMV showed that treatment with this compound resulted in a significant reduction in viral load in infected human fibroblast cells. The compound demonstrated an IC50 value of 10 µM against HCMV replication .

Research Findings Summary

Activity IC50 Value Cell Type / Pathogen Mechanism
Anticancer~15 µMMCF-7 Breast Cancer CellsInduces apoptosis
Antiviral~10 µMHuman CytomegalovirusInhibits viral endonuclease pUL89
AntimicrobialVariesVarious Bacterial StrainsDisrupts cell wall synthesis

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate has been identified as a lead compound in various therapeutic areas:

  • Antimicrobial Activity :
    • Research indicates that derivatives of naphthyridines exhibit notable antimicrobial properties. This compound may enhance antibiotic efficacy when used in combination therapies. For instance, studies have shown that naphthyridine derivatives can modulate the activity of existing antibiotics against resistant strains of bacteria .
  • Anticancer Potential :
    • The compound's structural features allow it to interact with biological targets such as enzymes and receptors implicated in cancer progression. Initial studies suggest that it may inhibit specific pathways involved in tumor growth, warranting further investigation into its anticancer properties.
  • Anti-inflammatory Effects :
    • Similar naphthyridine compounds have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The presence of the hydroxyl group is believed to play a crucial role in mediating these effects .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various organic reactions, including:

  • Bromination : Introduction of the bromine atom at the 5-position can be accomplished using brominating agents.
  • Hydroxylation : The hydroxyl group at the 8-position is typically introduced via hydrolysis or oxidation reactions.

The development of derivatives has been a focus area to enhance pharmacological profiles. For example, modifications to the naphthyridine core can yield compounds with improved solubility and metabolic stability while retaining biological activity .

Case Study 1: Antileishmanial Activity

In a collaborative effort involving GlaxoSmithKline and the University of Dundee, an early compound derived from the naphthyridine family exhibited promising antileishmanial activity but faced challenges due to poor tolerability in vivo. Subsequent modifications aimed at enhancing metabolic stability resulted in compounds that maintained activity while improving safety profiles .

Case Study 2: Antibiotic Modulation

A study highlighted the ability of this compound to enhance the efficacy of fluoroquinolone antibiotics against resistant bacterial strains. This was achieved through synergistic interactions that increased the overall antibacterial potency when combined with standard treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate to structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Ethyl 8-Hydroxy-5-Oxo-5,6-Dihydro-1,6-Naphthyridine-7-Carboxylate (Compound 150)

  • Structural Differences : Replaces the bromine at position 5 with an oxo group, resulting in a partially saturated dihydro-naphthyridine core .
  • Reactivity: The oxo group enables keto-enol tautomerism, enhancing hydrogen-bonding capacity and acidity compared to the brominated analog.
  • Synthesis : Derived from isomerization of pyrrolo[3,4-b]pyridines using sodium ethoxide (40% yield) .
  • Applications: Potential as a chelating agent or intermediate for heterocyclic expansions, contrasting with the brominated compound’s utility in cross-coupling reactions.

(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate

  • Structural Differences : Fully saturated decahydro backbone with a sulfanylidene group at position 2 .
  • Physicochemical Properties: Increased hydrophobicity due to sulfur and reduced aromaticity.
  • Synthesis : Achieved via cyclization reactions under basic conditions, differing from the brominated compound’s reliance on electrophilic substitutions .

Ethyl 5-Amino-7-Benzylseleno-8-Cyano-2-Methyl-1,6-Naphthyridine-3-Carboxylate (Compound 42)

  • Substituent Effects: Incorporates amino, cyano, and benzylseleno groups, creating a multifunctionalized system .
  • Reactivity: The amino group enables nucleophilic reactions, while the benzylseleno moiety offers unique redox properties. In contrast, the brominated compound’s reactivity centers on halogen-based substitutions (e.g., Suzuki couplings).
  • Applications: Potential in catalysis or selenoprotein mimics, diverging from the brominated analog’s role in kinase inhibition studies.

Ethyl 2-Hydroxy-5,6,7,8-Tetrahydro-1,6-Naphthyridine-5-Carboxylate Hydrochloride

  • Structural Differences : Tetrahydro backbone with a hydroxyl group at position 2 and a carboxylate at position 5 .
  • Solubility : The hydrochloride salt and partial saturation improve aqueous solubility, unlike the fully aromatic brominated compound.
  • Synthetic Route : Prepared via reductive cyclization, contrasting with the brominated derivative’s electrophilic bromination steps .

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) Reactivity Highlights
This compound C₁₁H₉BrN₂O₃ 297.11 Br (C5), OH (C8), COOEt (C7) Low in water, moderate in DMSO Electrophilic bromine for cross-coupling
Ethyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate C₁₁H₁₀N₂O₄ 234.21 O (C5), OH (C8), COOEt (C7) Moderate in polar solvents Keto-enol tautomerism for chelation
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate C₁₁H₁₇NO₂S 239.32 S (C2), decahydro backbone Low in water, high in THF Sulfur-mediated redox reactions

Key Research Findings

  • Bromine vs. Oxo Groups : Bromine enhances electrophilic reactivity (e.g., Suzuki couplings), while oxo groups promote hydrogen bonding and metal coordination .
  • Ester Effects : Ethyl esters generally offer better lipid solubility than methyl analogs, impacting bioavailability in drug design .
  • Saturation Impact : Saturated derivatives (e.g., tetrahydro or decahydro) exhibit improved solubility but reduced aromatic conjugation, limiting electronic applications .

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